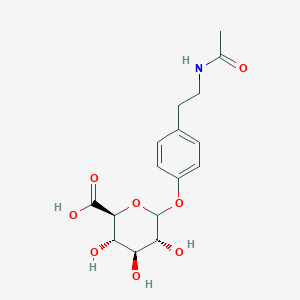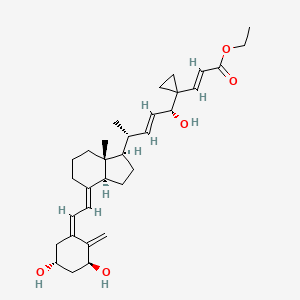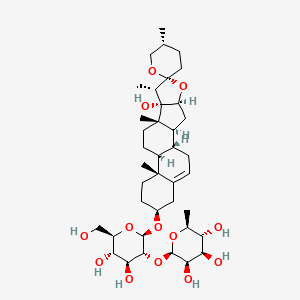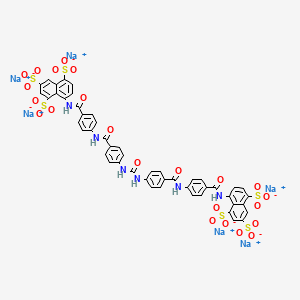
N-Acetyltyramine Glucuronide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyltyramine Glucuronide, also known as this compound, is a useful research compound. Its molecular formula is C₁₆H₂₁NO₈ and its molecular weight is 355.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Biomarker for Onchocerciasis-Associated Epilepsy : A study by Hotterbeekx et al. (2020) investigated the use of urinary N-acetyltyramine-O,β-glucuronide (NATOG) as a biomarker for active Onchocerca volvulus infection, particularly in areas with high epilepsy prevalence. They found that NATOG concentration was positively associated with microfilarial density and was higher in persons with epilepsy compared to those without. However, they also noted that NATOG concentration had low discriminating power to differentiate between infected and uninfected individuals (Hotterbeekx et al., 2020).
Metabolism of Tyramine in Rats : Tacker et al. (1970) examined the metabolism of tyramine in rats, finding that N-acetyltyramine and tyrosol are excreted as conjugates with glucuronic acid or sulfate, and less than 0.2% as free N-acetyltyramine. This study provides insights into the metabolic pathways of N-acetyltyramine-related compounds (Tacker, McIsaac, & Creaven, 1970).
Use in Psychiatry : While not directly on N-Acetyltyramine Glucuronide, a study by Dean et al. (2011) on N-acetylcysteine (NAC) in psychiatry suggests a broader context of acetylated compounds in medical applications. NAC is used in the treatment of psychiatric disorders due to its modulation of various pathways, hinting at the potential of related compounds in similar applications (Dean, Giorlando, & Berk, 2011).
Glucuronide Formation in Infectious Hepatitis : A study by Vest and Fritz (1961) investigated the formation of glucuronides, like this compound, in patients with infectious hepatitis. They observed that the ability to form glucuronides was depressed during the acute stage of hepatitis (Vest & Fritz, 1961).
Potential in Neurodegenerative Diseases : The study by Tardiolo et al. (2018) on N-acetylcysteine, a compound similar to this compound, suggests potential applications in neurodegenerative diseases. N-acetylcysteine shows antioxidant and anti-inflammatory activities, which could imply similar benefits for this compound (Tardiolo, Bramanti, & Mazzon, 2018).
Mechanism of Action
Target of Action
N-Acetyltyramine Glucuronide is a metabolite derived from the neurotransmitter tyramine . It has been identified as a specific biomarker for the filarial nematode Onchocerca volvulus
Mode of Action
It is known that the compound is a derivative of the neurotransmitter tyramine . Neurotransmitters play a crucial role in transmitting signals across nerve synapses, influencing various physiological processes.
Biochemical Pathways
This compound is part of the glucuronidation pathway, a major phase II metabolic pathway in the body . Glucuronidation involves the addition of a glucuronic acid moiety to xenobiotics and endobiotics, making them more water-soluble and easier to excrete . This compound, as a glucuronide conjugate, is likely involved in this detoxification process.
Pharmacokinetics
Glucuronides are generally known to be important in the detoxification and elimination of drugs . They are typically excreted in urine and bile .
Result of Action
It is known that this compound is a biomarker for onchocerca volvulus infection . This suggests that the compound may play a role in the body’s response to this infection.
Action Environment
It is known that the compound is stable and ideally suited for use in tropical settings .
Safety and Hazards
While simple O- (ether-linked) and N-glucuronide drug conjugates are generally unreactive and considered benign from a safety perspective, the acyl glucuronides that derive from metabolism of carboxylic acid-containing xenobiotics can exhibit a degree of chemical reactivity that is dependent upon their molecular structure .
Future Directions
The future of N-Acetyltyramine Glucuronide research lies in the development of advanced tandem mass spectrometry strategies. These strategies aim to offer full structural characterization of metabolites and lipids . Additionally, the diagnostic potential of urinary N-Acetyltyramine-O,β-glucuronide (NATOG) as a diagnostic biomarker for Onchocerca volvulus infection is being evaluated .
Biochemical Analysis
Biochemical Properties
N-Acetyltyramine Glucuronide is a glucuronide of N-acetyltyramine, a neurotransmitter-derived secretion metabolite from O. volvulus . The regulation of this tyramine neurotransmitter was found to be linked to patient disease infection
Cellular Effects
It is known that the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The stability characteristics of this compound have been investigated and shown to be ideally suited for use in tropical settings . Information on the product’s degradation and long-term effects on cellular function observed in in vitro or in vivo studies is limited.
Metabolic Pathways
This compound is involved in the metabolic pathways of the filarial nematode O. volvulus
Transport and Distribution
It is known that the compound can be detected in the urine of infected individuals , suggesting that it may be transported and distributed through the body’s fluid systems.
Properties
IUPAC Name |
(2S,3S,4S,5R)-6-[4-(2-acetamidoethyl)phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO8/c1-8(18)17-7-6-9-2-4-10(5-3-9)24-16-13(21)11(19)12(20)14(25-16)15(22)23/h2-5,11-14,16,19-21H,6-7H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16?/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDAQSNRNVPNZJX-AKFOCJAPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCC1=CC=C(C=C1)OC2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)
![beta-D-Glucopyranosiduronic acid, 1,2,3,4,10,14b-hexahydro-2-methylpyrazino[2,1-a]pyrido[2,3-c][2]benzazepin-8-yl](/img/structure/B1141286.png)







